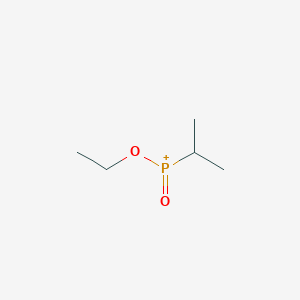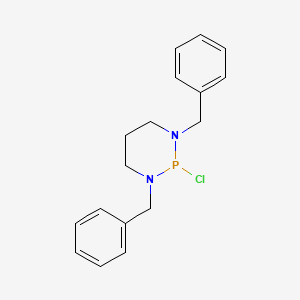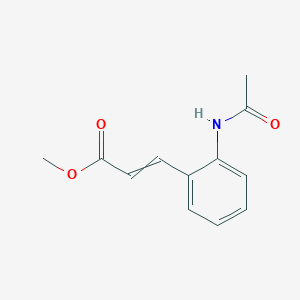![molecular formula C10H9BrO2S B14328836 2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid CAS No. 109480-60-6](/img/structure/B14328836.png)
2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a bromopropenyl sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-bromo-2-propen-1-ol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromopropenyl group can be reduced to form the corresponding propyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Propyl derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The bromopropenyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-Furylmethyl)sulfanyl]benzoic acid: Similar structure but with a furan ring instead of a bromopropenyl group.
2-[(2-Bromo-2-propen-1-yl)sulfanyl]methyl-1H-benzimidazole: Contains a benzimidazole moiety instead of a benzoic acid group.
Uniqueness
2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid is unique due to the presence of both a bromopropenyl group and a sulfanyl group on the benzoic acid scaffold. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
109480-60-6 |
|---|---|
Molekularformel |
C10H9BrO2S |
Molekulargewicht |
273.15 g/mol |
IUPAC-Name |
2-(2-bromoprop-2-enylsulfanyl)benzoic acid |
InChI |
InChI=1S/C10H9BrO2S/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13/h2-5H,1,6H2,(H,12,13) |
InChI-Schlüssel |
NBRDGGBORCGGQG-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CSC1=CC=CC=C1C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)






![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)


![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
